Naloxone-3,14-diacetate Naloxone-3,14-diacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17979759
InChI: InChI=1S/C23H25NO6/c1-4-10-24-11-9-22-19-15-5-6-17(28-13(2)25)20(19)29-21(22)16(27)7-8-23(22,18(24)12-15)30-14(3)26/h4-6,18,21H,1,7-12H2,2-3H3/t18-,21+,22+,23-/m1/s1
SMILES:
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol

Naloxone-3,14-diacetate

CAS No.:

Cat. No.: VC17979759

Molecular Formula: C23H25NO6

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

Naloxone-3,14-diacetate -

Specification

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
IUPAC Name [(4R,4aS,7aR,12bS)-4a-acetyloxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate
Standard InChI InChI=1S/C23H25NO6/c1-4-10-24-11-9-22-19-15-5-6-17(28-13(2)25)20(19)29-21(22)16(27)7-8-23(22,18(24)12-15)30-14(3)26/h4-6,18,21H,1,7-12H2,2-3H3/t18-,21+,22+,23-/m1/s1
Standard InChI Key HXBIBDFSLORHLJ-HGSOSGBHSA-N
Isomeric SMILES CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1
Canonical SMILES CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)OC(=O)C)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Naloxone-3,14-diacetate (C23_{23}H25_{25}NO6_6) is derived from naloxone (C19_{19}H21_{21}NO4_4) through acetylation of its hydroxyl groups at positions 3 and 14. The addition of acetyl groups increases the molecular weight from 327.37 g/mol to 411.45 g/mol and enhances lipophilicity, which impacts solubility and metabolic stability . While naloxone itself has a melting point of 184°C and a boiling point of 532.8°C , the diacetate derivative’s thermal properties are less documented but inferred to involve higher stability due to reduced polarity.

Table 1: Comparative Properties of Naloxone and Naloxone-3,14-Diacetate

PropertyNaloxoneNaloxone-3,14-Diacetate
Molecular FormulaC19_{19}H21_{21}NO4_4C23_{23}H25_{25}NO6_6
Molecular Weight (g/mol)327.37411.45
Key Functional Groups3-OH, 14-OH3-OAc, 14-OAc
LogP1.24~2.5 (estimated)

The acetyl groups serve as protective moieties during synthetic processes, preventing unwanted side reactions and enabling selective modifications at other positions .

Synthesis and Industrial Production

Acetylation of Naloxone

The synthesis of naloxone-3,14-diacetate typically begins with naloxone as the starting material. Acetic anhydride in the presence of a base like pyridine facilitates acetylation under controlled temperatures (20–40°C) . This step achieves near-quantitative yields due to the reactivity of the hydroxyl groups.

Electrochemical N-Demethylation

A breakthrough method described by Organic Letters (2020) utilizes electrochemical oxidation to streamline the synthesis of opioid antagonists . By protecting naloxone’s 3- and 14-hydroxyl groups as acetyl derivatives, researchers enabled selective N-demethylation at the amine group. Cyclic voltammetry confirmed that acetylation shifts the oxidation potential, preventing phenolic degradation and allowing efficient iminium ion formation. This method achieved a 78% isolated yield of noroxymorphone after acidic hydrolysis of the diacetate intermediate .

Industrial-Scale Optimization

The patent EP3252055A1 outlines a four-step synthesis from oripavine to 3,14-diacetyloxymorphone, a structural analog of naloxone-3,14-diacetate . Key features include:

  • One-pot reactions minimizing intermediate isolation.

  • Catalyst-free conditions using acetic anhydride and toluene.

  • Purification via recrystallization with ethanol/water mixtures, yielding >95% purity .

This process underscores the compound’s role as a critical intermediate in large-scale naloxone production.

Applications in Pharmaceutical Research

Prodrug Development

The diacetate derivative has been explored as a prodrug to enhance naloxone’s oral bioavailability. Acetylation mitigates first-pass metabolism by reducing hepatic oxidation, though no commercial formulations currently exploit this .

Industrial Synthesis of Noroxymorphone

Noroxymorphone, a precursor to naloxone and naltrexone, is efficiently synthesized from naloxone-3,14-diacetate via acidic hydrolysis. The patent EP3252055A1 reports a 85–90% conversion rate using hydrochloric acid, followed by recrystallization .

Analytical Chemistry

Comparative Analysis with Related Compounds

Table 2: Key Opioid Antagonists and Derivatives

CompoundStructureHalf-Life (h)Key Use
Naloxone3-OH, 14-OH1–2Acute overdose reversal
Naloxone-3,14-diacetate3-OAc, 14-OAcN/ASynthetic intermediate
NaltrexoneCyclopropyl, 3-OH4–10Alcohol dependence

The diacetate’s unique acetyl groups distinguish it from naloxone and naltrexone, enabling specialized synthetic applications despite lacking direct therapeutic use .

Recent Advances and Future Directions

Recent innovations focus on sustainable synthesis. The electrochemical method by Organic Letters eliminates hazardous reagents like platinum catalysts, reducing environmental impact . Additionally, flow electrolysis techniques promise scalable production, achieving gram-scale outputs with minimal waste .

Future research may explore:

  • Prodrug Optimization: Tailoring acetyl groups to modulate naloxone release kinetics.

  • Green Chemistry: Photocatalytic or enzymatic deacetylation to replace harsh hydrolysis.

  • Structural Analogs: Investigating diacetyl derivatives of newer opioids like fentanyl.

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